2-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid;hydrochloride
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Overview
Description
“2-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid;hydrochloride” is an organic compound with a CAS Number of 2551114-82-8 . It has a molecular weight of 262.59 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol hydrochloride . The InChI code is 1S/C7H9Cl2NOS.ClH/c8-6-2-4(7(9)12-6)1-5(10)3-11;/h2,5,11H,1,3,10H2;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 262.59 . It is a powder that is stored at room temperature .Scientific Research Applications
- Researchers have explored the antiviral potential of this compound due to its unique chemical structure. Preliminary studies suggest that it may inhibit viral replication, making it a candidate for combating certain viral infections. For instance, molecular docking studies have investigated its interaction with viral enzymes, such as those involved in HIV-1 .
Antiviral Activity
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S.ClH/c8-5-2-3(6(9)13-5)1-4(10)7(11)12;/h2,4H,1,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWKRYXCLPIAAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CC(C(=O)O)N)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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